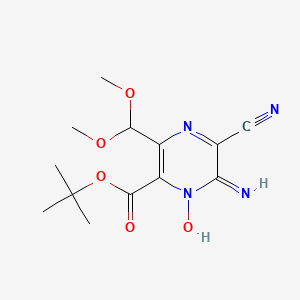

6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester

Description

6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester is a pyrazine-derived heterocyclic compound with a complex functionalization pattern. Its structure includes:

- A pyrazine core substituted with amino (-NH₂), cyano (-CN), dimethoxymethyl (-CH(OCH₃)₂), and oxy (-O-) groups.

This compound is likely utilized in pharmaceutical or agrochemical research, given pyrazine derivatives' roles as intermediates in drug synthesis (e.g., kinase inhibitors or antiviral agents). Its reactivity and stability are inferred from structural analogs (e.g., tert-butyl esters in –3).

Properties

IUPAC Name |

tert-butyl 5-cyano-3-(dimethoxymethyl)-1-hydroxy-6-iminopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O5/c1-13(2,3)22-11(18)9-8(12(20-4)21-5)16-7(6-14)10(15)17(9)19/h12,15,19H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAAXMGDBGALDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C(=N)N1O)C#N)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

Addition of the cyano group: This can be introduced via nucleophilic substitution reactions using cyanide sources.

Oxidation: The final step involves the oxidation of the pyrazine ring to form the 1-oxide, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the pyrazine ring or the substituents.

Reduction: Reduction reactions can target the cyano group or the pyrazine ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles such as amines or thiols.

Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the tert-butoxycarbonyl group yields the free amine, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. These interactions may involve:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with receptors: Modulating receptor function and signaling pathways.

Altering gene expression: Affecting transcription factors and gene regulatory networks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester with structurally related tert-butyl esters from the evidence:

Key Comparative Insights :

Reactivity: The target compound’s amino and cyano groups make it a candidate for nucleophilic reactions (e.g., amidations) or nitrile-to-amide transformations. This contrasts with the iodine in ’s compound, which is tailored for electrophilic substitution. Bromine in ’s compound supports site-selective functionalization (e.g., Buchwald-Hartwig amination), while chlorine in ’s analog offers stability against oxidative degradation.

Solubility and Stability: The dimethoxymethyl group in the target compound likely increases steric bulk, reducing crystallization tendency compared to ’s ethoxycarbonyl group. However, the tert-butyl ester in all compounds enhances solubility in non-polar solvents.

Biological Activity: Pyrido-pyrimidine cores () are well-documented in kinase inhibition, whereas pyrazine derivatives (Target) are less explored but show promise in antiviral research. The amino group in the target compound may facilitate hydrogen bonding with biological targets.

Safety Profiles: While the target compound’s toxicity is uncharacterized, tert-butyl esters generally exhibit low acute toxicity but may cause respiratory irritation (as noted in ).

Biological Activity

6-Amino-5-cyano-3-dimethoxymethyl-1-oxy-pyrazine-2-carboxylic acid tert-butyl ester is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with tert-butyl esters, followed by functional group modifications. The synthesis pathway may include:

- Formation of Pyrazine Core : Starting from pyrazine derivatives, introducing amino and cyano groups.

- Esterification : Reacting with tert-butyl alcohol to form the tert-butyl ester.

- Dimethoxymethylation : Introducing dimethoxymethyl groups through alkylation reactions.

Anticancer Properties

Research has indicated that compounds similar to 6-amino derivatives exhibit significant anticancer activity. For instance, studies have shown that pyrazine derivatives can inhibit tumor growth in various cancer cell lines, including:

- HL-60 (Pro-myelocytic leukemia) : Compounds showed moderate cytotoxicity with IC50 values ranging from 19 µM to 42 µM .

- NCI H292 (Lung carcinoma) and HT29 (Colon carcinoma) : Similar evaluations indicated promising antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3c | HL-60 | 42.1 |

| 3e | HL-60 | 19.0 |

| 3f | HL-60 | 28.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that certain pyrazinecarboxamide derivatives exhibit:

- Antifungal Activity : Effective against strains such as Trichophyton mentagrophytes with MIC values reported at approximately 31.25 µM .

- Anti-mycobacterial Activity : Inhibition rates against Mycobacterium tuberculosis were noted to be between 54% and 72% for structurally related compounds .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazine derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups such as cyano and electron-donating groups like amino significantly affects the compound's reactivity and biological activity.

- Functional Group Positioning : The positioning of substituents on the pyrazine ring influences the binding affinity to target enzymes or receptors, impacting efficacy.

Case Studies

Several case studies highlight the biological potential of compounds related to 6-amino-pyrazines:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the tert-butyl ester group into pyrazine derivatives, and how is its stability ensured during synthesis?

- The tert-butyl ester is commonly used as a protecting group for carboxylic acids. A two-step approach involves:

- Protection : Reacting the free carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or TEA in anhydrous DCM .

- Deprotection : Cleavage under acidic conditions (e.g., TFA in DCM, as demonstrated for related compounds) .

- Stability : Monitor reaction pH (<2 for deprotection) and avoid prolonged exposure to bases, which may hydrolyze the ester prematurely.

Q. What purification techniques are effective for isolating this compound after synthesis?

- Crystallization : Use solvent systems like DCM/hexane (triple saturation) to remove impurities, as seen in analogous tert-butyl ester purifications (94% yield achieved post-crystallization) .

- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane for intermediates.

Q. How should researchers characterize this compound spectroscopically?

- NMR : Confirm tert-butyl group presence via a singlet at ~1.4 ppm (9H) in H NMR. The pyrazine ring protons appear as distinct aromatic signals (δ 8.0–9.5 ppm).

- MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the cyano and dimethoxymethyl substituents .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What stability assessments are critical for this compound under laboratory conditions?

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (tert-butyl esters typically degrade above 150°C).

- Hydrolytic Stability : Test stability in buffers (pH 1–12) at 25°C and 40°C. The ester is acid-labile but stable under neutral/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when deprotecting the tert-butyl ester under acidic conditions?

- Parameter Screening : Vary TFA concentration (10–50% in DCM) and reaction time (1–4 hrs). For example, 6 mL TFA in DCM over 2 hrs achieved 94% deprotection efficiency .

- Workup : Neutralize excess TFA with saturated NaHCO to prevent side reactions (e.g., cyano group hydrolysis).

Q. How to resolve contradictions in spectral data, such as unexpected H NMR splitting patterns?

- Impurity Analysis : Use LC-MS to detect by-products (e.g., incomplete deprotection intermediates).

- Tautomerism : Investigate keto-enol tautomerism in the pyrazine ring using C NMR or variable-temperature NMR .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition : Screen against kinases or phosphodiesterases (PDEs) due to structural similarity to PDE inhibitors (e.g., AOAC SMPR 2014.011 guidelines) .

- Receptor Binding : Use fluorescence polarization assays to study interactions with targets like adenosine receptors (common for pyrazine derivatives) .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Docking Studies : Use AutoDock Vina to model interactions between the pyrazine core and PDE4B’s catalytic domain (PDB: 4MYQ). Focus on hydrogen bonding with the cyano group and steric effects of the dimethoxymethyl substituent .

- QSAR : Generate descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity data from analogues .

Methodological Notes

- Data Contradiction Analysis : Cross-validate synthetic steps by comparing intermediates’ melting points (e.g., mp 150–151°C for tert-butyl carbamates) with literature values.

- Experimental Design : Include control reactions (e.g., unprotected carboxylic acid) to isolate the tert-butyl ester’s contribution to reactivity or stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.